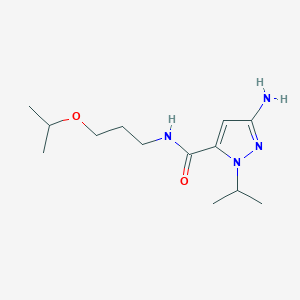

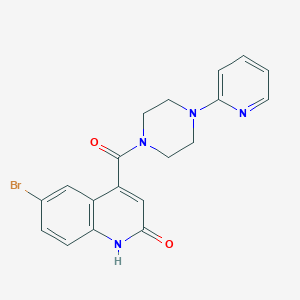

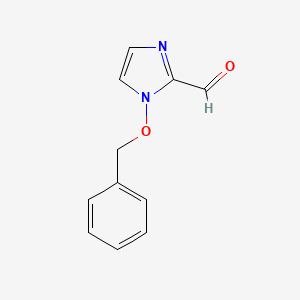

![molecular formula C8H8N2S B2822106 Benzo[d]thiazol-5-ylmethanamine CAS No. 933725-07-6](/img/structure/B2822106.png)

Benzo[d]thiazol-5-ylmethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[d]thiazol-5-ylmethanamine is a chemical compound also known as benzothiazole. It has the chemical formula C8H8N2S and a molecular weight of 164.22 g/mol .

Synthesis Analysis

The synthesis of this compound derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of this compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

This compound derivatives have been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Physical and Chemical Properties Analysis

This compound has a molecular weight of 164.22800 and a density of 1.3±0.1 g/cm3 . Its boiling point is 310.7±17.0 °C at 760 mmHg .科学的研究の応用

Antitumor Applications

Benzo[d]thiazol-5-ylmethanamine, as part of the benzothiazole family, has been investigated for its antitumor properties. A notable example is Phortress, a benzothiazole prodrug developed from the initial lead compound 2-(4-amino-3-methylphenyl)benzothiazole (DF 203). This drug has undergone clinical trials for its potential in treating tumors. Its mechanism involves selective uptake by sensitive cells, binding to the Arylhydrocarbon Receptor (AhR), induction of cytochrome P450 isoform 1A1, conversion into a reactive intermediate, and formation of DNA adducts leading to cell death (Bradshaw & Westwell, 2004).

Synthetic Chemistry and Drug Discovery

The versatile nature of this compound makes it a valuable building block in synthetic and medicinal chemistry. It's a component of many compounds with diverse bioactivities. An example is the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which can be substituted at various positions, offering vast possibilities in drug discovery (Durcik et al., 2020).

Corrosion Inhibition

Benzothiazole derivatives, including this compound, have shown effectiveness as corrosion inhibitors for carbon steel in acidic environments. These inhibitors work by adsorbing onto surfaces through physical and chemical means, providing enhanced stability and efficiency compared to previous inhibitors in the benzothiazole family (Hu et al., 2016).

Antibacterial Applications

Benzothiazole derivatives have been studied for their antibacterial properties. They act on different microbial targets, addressing antibiotic resistance at both bacterial-cell and community levels (biofilms). Thiazoles, benzofused systems, and thiazolidinone derivatives, related to this compound, are of great value in developing molecules with various biological activities, including antimicrobial action (Cascioferro et al., 2020).

Application in Organic Semiconductors

This compound and related compounds are used in the realization of organic semiconductors. They find applications in transistors, solar cells, photodetectors, and thermoelectrics. The structural properties of benzothiazole derivatives, such as electron-deficient heterocycles, contribute significantly to the performance of these devices (Chen et al., 2016).

作用機序

Target of Action

Benzo[d]thiazol-5-ylmethanamine is a benzothiazole derivative that has been found to have potent inhibitory activity against M. tuberculosis . The primary target of this compound is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function and thereby disrupting the synthesis of arabinogalactan . This disruption leads to a weakening of the mycobacterial cell wall, making the bacteria more susceptible to the immune response and other anti-tubercular drugs .

Biochemical Pathways

The inhibition of DprE1 by this compound affects the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to a cascade of effects that weaken the bacteria and enhance its susceptibility to other drugs .

Pharmacokinetics

The compound’s molecular weight, as reported, is 16423 , which suggests it may have favorable absorption and distribution characteristics

Result of Action

The result of the action of this compound is the inhibition of M. tuberculosis growth . By targeting and inhibiting DprE1, the compound disrupts the synthesis of arabinogalactan, leading to a weakened cell wall and increased susceptibility of the bacteria to other drugs .

生化学分析

Biochemical Properties

Benzo[d]thiazol-5-ylmethanamine has been identified as an inhibitor of O-GlcNAcase (OGA), an enzyme involved in the post-translational modification of proteins . This interaction suggests that this compound may play a role in regulating protein function and stability.

Cellular Effects

The inhibition of OGA by this compound can impact various cellular processes. For instance, it can influence cell signaling pathways and gene expression, particularly those related to tau-mediated neurodegeneration, such as Alzheimer’s disease .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to OGA, thereby inhibiting its activity. This inhibition can lead to changes in the phosphorylation state of tau, a protein implicated in neurodegenerative diseases .

Metabolic Pathways

This compound’s involvement in metabolic pathways is largely tied to its interaction with OGA. By inhibiting OGA, it could potentially affect the metabolism of O-GlcNAc-modified proteins .

特性

IUPAC Name |

1,3-benzothiazol-5-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H,4,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFFILJWRNVPRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN)N=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933725-07-6 |

Source

|

| Record name | 1-(1,3-benzothiazol-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

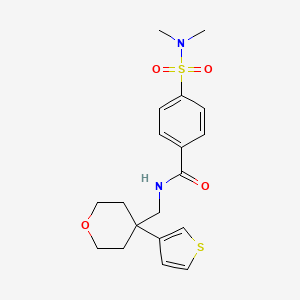

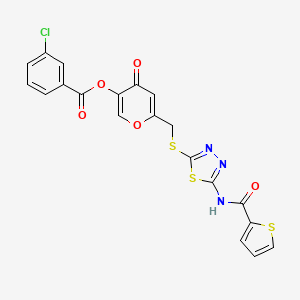

![3-Methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2822031.png)

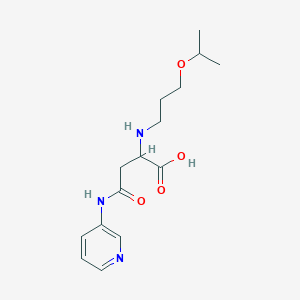

![N-[2-(1H-indol-3-yl)ethylcarbamothioyl]thiophene-2-carboxamide](/img/structure/B2822037.png)

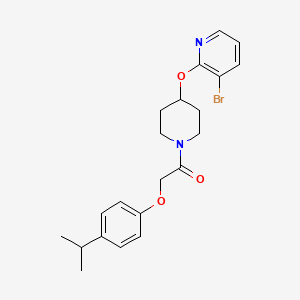

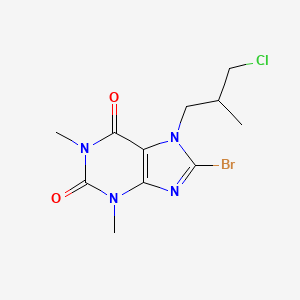

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-(6-methoxypyridin-3-yl)benzamide](/img/structure/B2822039.png)

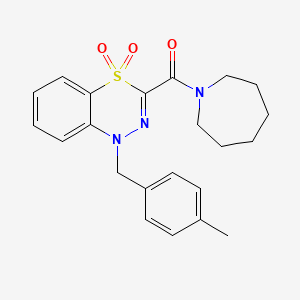

![ethyl 2-{[(4-chloroanilino)carbonyl]amino}-4-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B2822040.png)

![2,6-difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide](/img/structure/B2822041.png)